molecular formula C17H17N3O B4507490 N-(1H-benzimidazol-5-yl)-4-phenylbutanamide

N-(1H-benzimidazol-5-yl)-4-phenylbutanamide

Cat. No.: B4507490
M. Wt: 279.34 g/mol
InChI Key: DQJPMJQUQUQURL-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylbutanamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-(1H-benzimidazol-5-yl)-4-phenylbutanamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

The compound interacts with its target by binding to the N-terminal domain of IRE1, which senses unfolded proteins in the endoplasmic reticulum . This binding leads to the auto-activation of the enzyme’s endoribonuclease domain, which then splices XBP1 mRNA . The spliced XBP1 mRNA is translated into a potent transcription factor that induces the expression of genes involved in protein folding, secretion, and degradation to restore endoplasmic reticulum function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) pathway . The UPR pathway is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The activation of IRE1 leads to the splicing of XBP1 mRNA, which is then translated into a transcription factor that induces the expression of genes involved in protein folding, secretion, and degradation .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the compound’s action is the restoration of endoplasmic reticulum function through the induction of genes involved in protein folding, secretion, and degradation . This helps to alleviate the stress caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-4-phenylbutanamide typically involves the condensation of 1H-benzimidazole with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-4-phenylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-4-phenylbutanamide
  • N-(1H-benzimidazol-2-yl)-3-phenylpropanamide
  • N-(1H-benzimidazol-2-yl)-2-phenylethanamide

Uniqueness

N-(1H-benzimidazol-5-yl)-4-phenylbutanamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a phenylbutanamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(8-4-7-13-5-2-1-3-6-13)20-14-9-10-15-16(11-14)19-12-18-15/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJPMJQUQUQURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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